molecular formula C6H14N2O B6167052 (3S)-3-amino-N-methylpentanamide CAS No. 2276843-05-9

(3S)-3-amino-N-methylpentanamide

Cat. No.: B6167052
CAS No.: 2276843-05-9
M. Wt: 130.2
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Description

(3S)-3-Amino-N-methylpentanamide is a chiral amide characterized by a pentanamide backbone with a methyl group attached to the nitrogen atom and an amino group at the (3S)-stereocenter. Its molecular formula is C₆H₁₄N₂O, and its structure (Fig. 1) features a five-carbon chain with critical functional groups influencing its physicochemical and biological properties. The stereochemistry at the 3rd carbon (S-configuration) is pivotal for its interactions with biological targets, such as enzymes or receptors, and impacts solubility, stability, and metabolic pathways.

Properties

CAS No.

2276843-05-9

Molecular Formula

C6H14N2O

Molecular Weight

130.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-N-methylpentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopentanoic acid and methylamine.

    Amidation Reaction: The key step in the synthesis is the amidation reaction, where 3-aminopentanoic acid is reacted with methylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-N-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the amide group may yield primary or secondary amines.

Scientific Research Applications

(3S)-3-amino-N-methylpentanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-amino-N-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares (3S)-3-amino-N-methylpentanamide with key analogs from the evidence:

Compound Name Molecular Formula Key Substituents Molecular Weight Stereochemistry Key Features
This compound C₆H₁₄N₂O -NH₂ (C3), -N-CH₃ 130.19 g/mol (3S) Compact, polar, moderate lipophilicity
(3S)-N-Benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide C₁₃H₁₆F₃NO₃ -N-benzyl, -CF₃, -OH (C3, C5) 291.27 g/mol (3S) High lipophilicity, hydrogen bonding
(2S)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide C₁₅H₂₃N₂O -N-(phenylmethyl), -N,3,3-trimethyl 247.35 g/mol (2S) Bulky substituents, reduced solubility
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride C₁₀H₁₃Cl₂NO₂ -Cl (aromatic), -COOCH₃ 250.12 g/mol (3S) Aromatic ring, ester group

Key Observations :

  • Functional Groups : The absence of aromatic rings or electron-withdrawing groups (e.g., -CF₃ in ) in the target compound may lower binding affinity to hydrophobic pockets but improve metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethyl (-CF₃) and benzyl groups in ’s compound increase logP (lipophilicity), whereas the target compound’s simpler structure likely has a lower logP, favoring aqueous solubility .
  • Hydrogen Bonding: The hydroxyl (-OH) groups in ’s analog enhance hydrogen-bonding capacity, contrasting with the target compound’s reliance on the amino (-NH₂) and amide (-CONH-) groups for polar interactions.
  • Metabolic Stability : The methyl ester in ’s compound may confer susceptibility to esterase-mediated hydrolysis, whereas the amide bond in the target compound is generally more stable .

Bioactivity and Therapeutic Potential

  • Target Selectivity: Bioactivity clustering () suggests that small structural changes (e.g., replacing -N-methyl with -N-benzyl) alter protein target engagement. For example, benzyl-containing analogs () may interact with aromatic residue-rich receptors, while the target compound’s simpler structure might favor enzymes like aminopeptidases .
  • Toxicity: Compounds with halogen substituents (e.g., -Cl in ) often exhibit higher toxicity due to bioaccumulation risks, as noted in the Toxics Release Inventory (). The target compound’s lack of halogens may reduce such risks .

Q & A

What synthetic methodologies are optimal for producing (3S)-3-amino-N-methylpentanamide with high enantiomeric purity?

Level: Intermediate
Answer:
Synthesis of this compound requires stereoselective strategies due to its chiral center. Key steps include:

  • Chiral auxiliary use : Employ (S)-configured precursors or chiral catalysts (e.g., asymmetric hydrogenation) to enforce stereochemistry .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during reactions, preventing racemization .
  • Reaction optimization : Monitor temperature (typically 0–25°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. HPLC with chiral columns confirms enantiomeric excess (>98%) .

How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Level: Advanced
Answer:
Discrepancies in bioactivity often arise from structural variations or assay conditions. Mitigation strategies include:

  • Structural validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR to rule out diastereomer interference .
  • Assay standardization : Compare IC50 values under identical conditions (pH, temperature, cell lines). For example, trifluoromethyl analogs show variable binding due to electron-withdrawing effects .
  • Meta-analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., –CF3 vs. –CH3) with target affinity .

What analytical techniques are critical for characterizing this compound and its derivatives?

Level: Basic
Answer:
Essential methods for structural and purity analysis:

Technique Application Detection Limit
HPLC (chiral) Enantiomeric purity0.1% impurity
NMR (1H/13C) Confirm backbone structure1–5 mol%
Mass Spectrometry Molecular weight verificationppm accuracy
FT-IR Functional group identification (amide I/II bands)~1 µg sample

How does the stereochemistry of this compound influence its interaction with biological targets?

Level: Advanced
Answer:
The (3S) configuration dictates spatial compatibility with target binding pockets. Case studies show:

  • Enzyme inhibition : (3S) enantiomers exhibit 10–100x higher affinity for proteases compared to (3R) due to optimal hydrogen bonding with catalytic residues .
  • Receptor selectivity : Methyl substitution at N-position enhances lipophilicity, improving blood-brain barrier penetration in neurological targets .
  • In silico modeling : Molecular dynamics simulations predict ΔG binding differences of ~2 kcal/mol between enantiomers .

What in vitro assays are recommended to evaluate the pharmacological potential of this compound?

Level: Intermediate
Answer:
Prioritize assays aligned with target pathways:

  • Kinase inhibition : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR, MAPK) .
  • Cellular uptake : Radiolabel (e.g., 14C) the compound to quantify permeability in Caco-2 monolayers .
  • Cytotoxicity : MTT assays in cancer cell lines (IC50 range: 1–50 µM observed in related β-amino acid derivatives) .
  • Metabolic stability : Incubate with liver microsomes to measure half-life (t1/2 > 2 hrs suggests viability) .

How can researchers optimize reaction yields for this compound under scale-up conditions?

Level: Advanced
Answer:
Key scale-up considerations:

  • Catalyst loading : Reduce Pd/C or enzyme concentrations to <1 mol% while maintaining turnover frequency .
  • Solvent recycling : Use membrane distillation to recover DMF or acetonitrile, reducing costs by ~30% .
  • Process analytics : Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring .
  • Impurity profiling : Identify byproducts (e.g., N-methylated side products) via LC-MS and adjust pH to suppress their formation .

What strategies address low solubility of this compound in aqueous buffers?

Level: Intermediate
Answer:
Improve solubility without compromising bioactivity:

  • Prodrug design : Introduce phosphate esters or PEGylated side chains cleaved in vivo .
  • Co-solvents : Use DMSO (≤10%) or cyclodextrin complexes to enhance dissolution .
  • Salt formation : Convert to hydrochloride or citrate salts, increasing aqueous solubility by 5–20x .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release .

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